6-(pyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in the ring structures contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit theserine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of plk4 can disrupt centriole duplication, which is crucial for cell division and genome integrity . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
Similar compounds have been shown to exhibit good plasma stability . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Inhibition of plk4 can lead to cell cycle arrest and apoptosis, particularly in cancer cells where plk4 is often overexpressed . This can result in the reduction of tumor growth and potentially the regression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-2-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(pyridin-2-yl)pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A similar compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
Uniqueness
6-(pyridin-2-yl)pyridazin-3-amine is unique due to its fused ring structure, which combines the properties of both pyridine and pyridazine rings. This fusion enhances its chemical reactivity and potential biological activities compared to its individual components .
Properties
CAS No. |
1159817-09-0 |
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Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H,(H2,10,13) |
InChI Key |
JEKCQEZCDAWMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
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